Ditalimfos

Catalog No.
S526332
CAS No.
5131-24-8
M.F
C12H14NO4PS
M. Wt
299.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditalimfos

CAS Number

5131-24-8

Product Name

Ditalimfos

IUPAC Name

2-diethoxyphosphinothioylisoindole-1,3-dione

Molecular Formula

C12H14NO4PS

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3

InChI Key

MTBZIGHNGSTDJV-UHFFFAOYSA-N

SMILES

CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC

Solubility

Soluble in DMSO

Synonyms

Ditalimfos; Frutogard; Leucon; Plondrel; RE 199; RE-199; RE199; SF 101; SF-101; SF101;

Canonical SMILES

CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC

Description

The exact mass of the compound Ditalimfos is 299.0381 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Ditalimfos, also known by its chemical identifier 5131-24-8, finds application in scientific research primarily within the field of chromatography. Chromatography is a separation technique that separates mixtures based on the varying affinities of the components in the mixture for a mobile and a stationary phase [].

Ditalimfos is an organophosphorus compound with the chemical formula C₁₂H₁₄NO₄PS and a molecular weight of approximately 299.28 g/mol. It is primarily recognized for its use as a pesticide and is classified under toxic substances due to its potential harmful effects on human health and the environment. Ditalimfos appears as a colorless solid with a light odor and is known for its reactivity, particularly in alkaline conditions, where it can decompose easily .

Ditalimfos acts as a non-systemic fungicide with both protective and curative properties []. Its primary mode of action involves inhibiting the enzyme acetylcholinesterase in fungi. This enzyme plays a crucial role in nerve impulse transmission, and its inhibition disrupts vital fungal functions, ultimately leading to cell death.

Typical of organophosphorus compounds. Its reactivity can be attributed to the presence of the phosphorus atom, which can participate in nucleophilic substitutions and hydrolysis reactions. In alkaline conditions, ditalimfos is prone to decomposition, leading to the formation of various by-products that may include phosphonic acids or other derivatives .

Key Reactions:

  • Hydrolysis: Ditalimfos reacts with water, particularly under acidic or neutral conditions, to form hydrolysis products.
  • Nucleophilic Substitution: The phosphorus atom can engage in nucleophilic attack by amines or alcohols, resulting in the formation of new compounds.

Ditalimfos can be synthesized through various methods typical for organophosphorus compounds. One common method involves reacting phosphorus oxychloride with specific amines and alcohols under controlled conditions. The synthesis process generally requires careful temperature control and monitoring of reactant ratios to ensure yield and purity.

General Synthesis Steps:

  • Preparation of Reactants: Gather phosphorus oxychloride, appropriate amines (e.g., dimethylamine), and alcohols.
  • Reaction Setup: Combine the reactants in a reaction vessel equipped with heating and stirring capabilities.
  • Control Conditions: Maintain specific temperature ranges to facilitate the reaction while preventing decomposition.
  • Purification: After reaction completion, purify the product through distillation or recrystallization methods.

Ditalimfos is primarily used as an insecticide in agricultural practices. Its effectiveness against various pests makes it valuable for crop protection. Additionally, it has been studied for potential applications in other areas such as veterinary medicine and public health due to its biological activity against pests.

Notable

Studies on ditalimfos interactions focus on its environmental impact and potential effects on non-target species. Research indicates that ditalimfos can interact with soil microorganisms, potentially disrupting ecological balances. Furthermore, its persistence in certain environments raises concerns regarding bioaccumulation and long-term toxicity to aquatic life.

Key Findings:

  • Soil Microbial Activity: Ditalimfos may inhibit certain microbial populations essential for soil health.
  • Aquatic Toxicity: Studies show varying levels of toxicity to fish and other aquatic organisms .

Ditalimfos shares structural similarities with various other organophosphorus compounds, making it part of a larger family known for their biological activity.

Similar Compounds:

  • Chlorpyrifos: Another organophosphate insecticide known for its neurotoxic effects.
  • Malathion: Used widely as an insecticide; less toxic than ditalimfos but shares similar mechanisms of action.
  • Parathion: Highly toxic organophosphate with comparable biochemical pathways affecting acetylcholinesterase.
CompoundChemical FormulaToxicity LevelPrimary Use
DitalimfosC₁₂H₁₄NO₄PSModerateInsecticide
ChlorpyrifosC₁₂H₁₀Cl₃NO₃PS₂HighInsecticide
MalathionC₁₄H₁₈O₅PSLowInsecticide
ParathionC₁₄H₁₈NO₄PSVery HighInsecticide

Ditalimfos is unique due to its specific structural features that influence its reactivity and biological activity compared to these similar compounds. Its moderate toxicity profile also differentiates it from others like parathion, which is significantly more toxic.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

299.0381

LogP

3.48 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80DYL6I8WW

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

5131-24-8

Wikipedia

Ditalimfos

Use Classification

Agrochemicals -> Fungicides
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Li Z, Hou M, Bai S, Wang C, Wang Z. Extraction of imide fungicides in water and juice samples using magnetic graphene nanoparticles as adsorbent followed by their determination with gas chromatography and electron capture detection. Anal Sci. 2013;29(3):325-31. PubMed PMID: 23474722.
2: Di Muccio A, Dommarco R, Attard Barbini D, Santilio A, Girolimetti S, Ausili A, Ventriglia M, Generali T, Vergori L. Application of solid-phase partition cartridges in the determination of fungicide residues in vegetable samples. J Chromatogr. 1993 Jul 23;643(1-2):363-8. PubMed PMID: 8360304.
3: Kruve A, Haapala M, Saarela V, Franssila S, Kostiainen R, Kotiaho T, Ketola RA. Feasibility of capillary liquid chromatography-microchip-atmospheric pressure photoionization-mass spectrometry for pesticide analysis in tomato. Anal Chim Acta. 2011 Jun 24;696(1-2):77-83. doi: 10.1016/j.aca.2011.04.006. Epub 2011 Apr 16. PubMed PMID: 21621035.

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